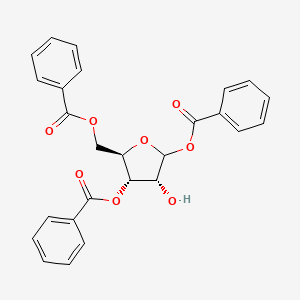

1,3,5-Tri-o-benzoyl-d-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-LLNWNZGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Glycosyl Donor and Carbohydrate Building Block in Organic Synthesis

1,3,5-Tri-O-benzoyl-D-ribofuranose stands out as a pivotal intermediate in the field of organic synthesis, primarily owing to its function as a versatile glycosyl donor and a fundamental carbohydrate building block. chemimpex.com Its utility is most pronounced in the synthesis of nucleosides and their analogues, many of which form the basis of critical antiviral and anticancer therapeutics. chemimpex.com

The strategic placement of benzoyl groups on the ribofuranose scaffold serves a dual purpose. Firstly, these bulky groups act as protecting groups for the hydroxyl moieties, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. chemimpex.com This level of control is paramount in the multi-step synthesis of complex molecules. Secondly, the benzoyl group at the anomeric carbon (C1) can act as a leaving group, facilitating the formation of a glycosidic bond with a nucleobase.

A prime example of its application is in the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, a widely employed method for nucleoside synthesis. wikipedia.org In this reaction, a silylated heterocyclic base is coupled with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid. wikipedia.org The benzoylated ribose derivative acts as the electrophilic sugar donor, leading to the formation of the desired nucleoside. wikipedia.org This method has been instrumental in the synthesis of a wide array of purine (B94841) and pyrimidine (B1678525) nucleosides. researchgate.net

Beyond nucleoside synthesis, this compound is also employed in the preparation of other glycosides and complex carbohydrates, contributing to advancements in the broader field of glycoscience. chemimpex.com Its ability to introduce a ribofuranose unit into a molecule makes it an invaluable tool for researchers exploring the structure and function of RNA and other carbohydrate-containing biomolecules. chemimpex.com

Table 1: Applications of this compound in Organic Synthesis

| Application | Description | Key Reaction Type |

|---|---|---|

| Nucleoside Synthesis | Serves as a key intermediate for creating antiviral and anticancer drugs. chemimpex.com | Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation wikipedia.org |

| Glycoside Preparation | Used as a glycosyl donor for the synthesis of various glycosides. chemimpex.com | Glycosylation |

| Complex Carbohydrate Synthesis | Acts as a building block for more complex carbohydrate structures. chemimpex.com | Multi-step synthesis |

| Protecting Group Chemistry | The benzoyl groups protect hydroxyl functions during synthesis. chemimpex.com | Protection/Deprotection |

Historical Evolution and Impact of Benzoylated Ribofuranose Derivatives in Chemical Science

The historical trajectory of benzoylated ribofuranose derivatives is intrinsically linked to the evolution of nucleoside chemistry. The quest to synthesize nucleosides, the fundamental building blocks of nucleic acids, spurred the development of innovative synthetic methodologies where protected sugars played a central role.

Early methods for nucleoside synthesis, such as the fusion method which involved heating a base with a protected 1-acetoxyribose, and the metal salt method that used silver or mercury salts of heterocycles, laid the groundwork for these synthetic endeavors. wikipedia.org However, these methods often suffered from limitations in yield and stereoselectivity.

The mid-20th century saw significant advancements with the advent of more controlled and efficient synthetic routes. The development of the silyl-Hilbert-Johnson reaction in the 1960s was a landmark achievement. wikipedia.org This method, which utilizes silylated nucleobases and acylated sugar derivatives like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, offered milder reaction conditions and improved yields, revolutionizing the synthesis of nucleosides. wikipedia.org

The use of benzoyl groups as protecting groups for the hydroxyl functions of ribose was a critical innovation. Benzoyl groups were found to be stable under various reaction conditions yet could be removed when desired, a key principle of protecting group chemistry. libretexts.org This allowed for the precise and regioselective formation of the crucial N-glycosidic bond between the sugar and the base. The stability and directing effects of the benzoyl groups contributed significantly to the stereochemical outcome of the glycosylation reaction, favoring the formation of the biologically relevant β-anomers in many cases.

The impact of benzoylated ribofuranose derivatives extends beyond the laboratory synthesis of natural nucleosides. Their availability and versatility have enabled the synthesis of a vast library of nucleoside analogues with modified bases or sugar moieties. nih.gov These analogues have been instrumental in the development of a wide range of therapeutic agents, particularly in the fields of virology and oncology, and continue to be a cornerstone of medicinal chemistry research. tandfonline.com

Table 2: Timeline of Key Developments in Nucleoside Synthesis

| Era | Development | Significance |

|---|---|---|

| Early 20th Century | Identification of DNA and RNA components. scripps.edu | Foundational knowledge for future synthesis. |

| Mid-20th Century | Fusion and Metal Salt Methods. wikipedia.org | Early attempts at nucleoside synthesis. |

| 1950s-1960s | Establishment of nucleoside structure by chemical synthesis. scripps.edu | Confirmation of the structure of nucleosides. |

| 1960s | Silyl-Hilbert-Johnson (Vorbrüggen) Reaction. wikipedia.org | A milder, more efficient method for nucleoside synthesis. |

| Late 20th Century - Present | Development of numerous nucleoside drugs. scripps.edu | Application of synthetic methods to create antiviral and anticancer agents. |

Applications of 1,3,5 Tri O Benzoyl D Ribofuranose in Complex Organic Synthesis

Central Role in Nucleoside and Nucleotide Synthesis

The primary application of 1,3,5-tri-O-benzoyl-D-ribofuranose lies in its role as a key glycosyl donor for the synthesis of nucleosides and their analogs. chemimpex.com Its derivatives, most notably 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are widely employed in glycosylation reactions with various nucleobases to form the critical N-glycosidic bond that defines a nucleoside. wikipedia.orgsciforum.net

The synthesis of both natural and unnatural ribonucleosides heavily relies on protected ribofuranose derivatives. 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a versatile intermediate for producing a range of nucleosides that are fundamental to the development of antiviral and anticancer therapeutics. chemimpex.comacs.org The standard approach, often referred to as the Vorbrüggen glycosylation, involves the reaction of a silylated heterocyclic base with a ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgsciforum.netresearchgate.net

This methodology has been successfully applied to synthesize a variety of ribonucleosides. For instance, the condensation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with silylated pyrimidine (B1678525) or purine (B94841) bases yields the corresponding protected β-D-ribonucleosides. researchgate.net Subsequent deprotection by removing the benzoyl groups, typically with a base like sodium methoxide in methanol (B129727), affords the final ribonucleoside. sciforum.net This strategy has also been extended to the synthesis of more complex structures like 4′-thioribonucleosides, where the oxygen atom in the furanose ring is replaced by sulfur. nih.gov

While its primary use is in ribonucleoside synthesis, the principles can be adapted for deoxyribonucleosides. The synthesis of 2'-deoxyribonucleosides often starts from a different sugar precursor, but methodologies exist to deoxygenate the 2'-position of a pre-formed ribonucleoside, which could have been synthesized using a benzoylated ribose.

Table 1: Examples of Ribonucleoside Synthesis using Benzoylated Ribose Derivatives

| Ribose Derivative | Nucleobase | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Uracil | SnCl₄ | Protected Uridine | nih.gov |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Quinazolinone | TMSOTf | Protected Quinazolinone Nucleoside | sciforum.net |

The versatility of this compound extends to the synthesis of a vast array of modified nucleosides and nucleotide analogues with significant therapeutic potential. These modifications can be on the sugar moiety, the nucleobase, or the phosphate group. The protected ribose allows for precise chemical manipulations to create analogues that can act as chain terminators in DNA/RNA synthesis or as inhibitors of key viral or cellular enzymes.

Key applications include:

Fluorinated Nucleosides: Used in creating potent anticancer drugs like Clofarabine. google.com

2'-O-Modified Nucleosides: The synthesis of 2'-O-ribosylribonucleosides, which are components of transfer RNA (tRNA), can be achieved by reacting a protected ribonucleoside with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. researchgate.netmdpi.comtandfonline.com

Sugar-Modified Analogues: A library of nucleosides built on a 3′-C-ethynyl-d-ribofuranose scaffold has been synthesized and evaluated for antiproliferative and antiviral activities. nih.gov

Nucleotide Analogues: The protected sugar is used to synthesize precursors that can be phosphorylated to produce nucleotide analogues, such as those with a 5''-phosphate group, which are critical for studying biological processes and for use in oligonucleotide synthesis. mdpi.com

Unlike N-nucleosides where the anomeric carbon is linked to a nitrogen atom of the nucleobase, C-nucleosides feature a carbon-carbon bond between the sugar and the base. This C-C bond makes them resistant to enzymatic cleavage by nucleoside phosphorylases, leading to enhanced metabolic stability and prolonged biological activity.

The synthesis of C-nucleosides can be achieved using protected ribose derivatives. One strategy involves reacting a protected ribofuranose, such as 2,3,5-tri-O-benzyl-D-ribofuranose (a related derivative where benzyl is used as the protecting group), with an organometallic reagent like a Grignard reagent. rsc.org For example, the reaction with the Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne followed by ring closure and deprotection yields a C-nucleoside precursor with a propargyl alcohol side chain. rsc.org This precursor can then be converted into various heterocyclic systems, such as pyrazoles, effectively constructing the C-nucleoside framework.

Contributions to Glycoscience and Complex Carbohydrate Assembly

Beyond nucleoside synthesis, this compound and its derivatives are valuable reagents in glycoscience for the construction of oligosaccharides and other complex carbohydrates. chemimpex.combiosynth.com The benzoyl protecting groups influence the stereochemical outcome of glycosylation reactions, enabling the formation of specific glycosidic linkages.

Glycosylation is the fundamental reaction for assembling monosaccharide units into oligosaccharides. The anomeric position of a benzoylated ribofuranose derivative can be activated to react with a free hydroxyl group on another sugar molecule (a glycosyl acceptor), forming a disaccharide.

A notable example is the synthesis of β-D-ribofuranosyl β-D-ribofuranoside hexabenzoate from 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. umich.edu In this reaction, ferric chloride (FeCl₃) is used as a Lewis acid promoter to facilitate the coupling between the glycosyl donor and a suitable acceptor, demonstrating the utility of this protected ribose in forming O-glycosidic bonds for disaccharide synthesis. umich.edu This methodology is crucial for building the complex carbohydrate structures found in many biologically active molecules.

The nature and position of protecting groups on the glycosyl donor are critical for controlling the stereochemistry (α or β) of the newly formed glycosidic bond. The benzoyl group at the C2 position of a ribose donor can exert a "participating" effect. During the reaction, the C2-benzoyl group can form a temporary cyclic intermediate (an orthoester or dioxolanium ion) that blocks one face of the sugar ring. This forces the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, leading to the stereoselective formation of a 1,2-trans-glycosidic bond.

Furthermore, the ability to synthesize specific anomers of the protected sugar, such as the stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose, provides chemists with the precise starting materials needed to target specific glycosidic linkages. acs.org By choosing the appropriate anomer of the glycosyl donor and tuning the reaction conditions (e.g., choice of Lewis acid, solvent), chemists can selectively form either α- or β-glycosidic bonds, which is essential for the synthesis of biologically active oligosaccharides with defined three-dimensional structures.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

| Tin tetrachloride |

| Trimethylsilyl trifluoromethanesulfonate |

| Sodium methoxide |

| 4′-thioribonucleosides |

| Clofarabine |

| 2'-O-ribosylribonucleosides |

| 3′-C-ethynyl-d-ribofuranose |

| 2,3,5-tri-O-benzyl-D-ribofuranose |

| 3-(tetrahydropyran-2-yloxy)propyne |

| Pyrazole |

| β-D-ribofuranosyl β-D-ribofuranoside hexabenzoate |

Precursor in the Synthesis of Biomolecule Analogues and Probes

This compound and its closely related derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are pivotal starting materials in the complex multi-step synthesis of a wide array of biomolecule analogues and probes. The benzoyl protecting groups offer stability to the ribofuranose ring, while the anomeric position (C1) is readily modified, allowing for the stereoselective introduction of various heterocyclic bases. This versatility has established these compounds as indispensable intermediates in the fields of nucleic acid chemistry and medicinal chemistry.

Intermediate for the Synthesis of RNA Fragments and Their Analogues

The chemical synthesis of RNA fragments and their analogues is a cornerstone of modern molecular biology and therapeutics. This compound serves as a crucial precursor for the preparation of modified ribonucleosides, which are subsequently incorporated into synthetic RNA oligonucleotides. These modifications can enhance the stability, binding affinity, and biological activity of the resulting RNA molecules.

A key strategy involves the synthesis of 2'-O-modified ribonucleosides. The presence of the 2'-hydroxyl group in natural RNA makes it susceptible to degradation. By modifying this position, for instance, through methylation or other substitutions, the resulting RNA analogues exhibit increased resistance to nuclease digestion. The synthesis of these modified nucleosides often begins with a protected ribofuranose derivative like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

The general approach involves the coupling of the protected ribofuranose with a desired nucleobase, followed by modifications at the 2'-position. These modified nucleosides are then converted into their corresponding 3'-O-phosphoramidites. These phosphoramidite building blocks are then used in automated solid-phase synthesis to assemble RNA fragments with specific sequences and modifications. This methodology allows for the site-specific incorporation of modified nucleosides into an RNA chain, facilitating detailed studies of RNA structure and function, as well as the development of RNA-based therapeutics such as antisense oligonucleotides and small interfering RNAs (siRNAs).

For example, protected 2'-O-methyl and 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites have been prepared for incorporation into oligomers. These phosphoramidites demonstrate high coupling efficiencies during automated synthesis, enabling the production of modified RNA fragments. nih.gov The incorporation of such modified nucleosides is a critical step in the development of RNA-based drugs, including mRNA vaccines, where modified nucleosides like pseudouridine and 2'-O-methylated nucleosides are used to suppress the innate immune response and improve the stability and translational capacity of the mRNA. wikipedia.org

The synthesis of point-modified mRNA, where a single modified nucleoside is introduced into a long RNA sequence, further highlights the importance of these precursors. This is often achieved by synthesizing a short, modified RNA fragment using phosphoramidite chemistry, which is then ligated to larger, unmodified RNA fragments produced by in vitro transcription. oup.com

| Modified Nucleoside Building Block | Precursor | Application in RNA Synthesis |

| 2'-O-Methyl ribonucleoside-3'-O-phosphoramidites | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Incorporation into RNA fragments to increase nuclease resistance and thermal stability. |

| 2'-O-Ethyl ribonucleoside-3'-O-phosphoramidites | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Used in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. |

| 2'-O-Propargyl ribonucleoside-3'-O-phosphoramidites | Unspecified protected ribose | Enables post-synthetic modification of RNA fragments via "click chemistry". |

Enabling Access to Novel Pharmaceutical Intermediates and Lead Compounds

This compound and its derivatives are instrumental in the synthesis of a diverse range of nucleoside analogues that serve as key pharmaceutical intermediates and lead compounds, particularly in the development of antiviral and anticancer agents. medchemexpress.com The general strategy involves the glycosylation of a heterocyclic base with the protected ribofuranose, followed by deprotection and further chemical modifications to yield the target nucleoside analogue.

A prominent example is the synthesis of Ribavirin and its analogues. Ribavirin is a broad-spectrum antiviral agent effective against a variety of RNA viruses. The synthesis of Ribavirin analogues often utilizes 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which is coupled with a triazole derivative to form the protected nucleoside. Subsequent deprotection yields the final compound. For instance, the direct fusion of 3-nitro-1,2,4-triazole with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose has been reported to produce the protected precursor to a Ribavirin analogue in an 88% yield. dtic.mil

In the realm of anticancer therapeutics, this precursor is vital for the synthesis of important drugs such as Clofarabine and Azacitidine. google.com Clofarabine, a purine nucleoside analogue, is used in the treatment of leukemia. Its synthesis can involve the coupling of a protected arabinofuranose derivative, which itself can be synthesized from a D-ribofuranose precursor, with a purine base. Azacitidine, a pyrimidine nucleoside analogue used to treat myelodysplastic syndromes, is synthesized through the glycosylation of 5-azacytosine with a protected ribofuranose derivative. While some syntheses of Azacitidine utilize 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, the underlying principle of using a protected ribose to introduce the sugar moiety is the same. nih.govgoogle.com

Furthermore, a variety of novel pyrimidine and fused pyrimidine nucleosides with potential biological activity have been synthesized using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. These syntheses involve the reaction of the protected ribofuranose with various heterocyclic compounds, such as 6-amino-2-thiouracil and thienopyrimidines. nih.gov Similarly, 1,2,3-triazolyl nucleoside analogues have been synthesized and evaluated for their antiviral activity against influenza and Coxsackie viruses. mdpi.comnih.gov

| Pharmaceutical Intermediate/Lead Compound | Precursor | Therapeutic Area | Reported Yield of Key Step |

| Ribavirin Analogue (protected) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Antiviral | 88% |

| Clofarabine | Protected D-arabinofuranose (derived from D-ribose) | Anticancer | Not specified |

| Azacitidine | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Anticancer | Not specified |

| 1,2,3-Triazolyl Pyrimidine Analogues | 2,3,5-tri-O-acetyl-β-d-ribofuranosyl azide | Antiviral | 60-96% |

| Fused Pyrimidine Nucleosides | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Antimicrobial | Not specified |

Analytical and Characterization Methodologies in Research on 1,3,5 Tri O Benzoyl D Ribofuranose

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1,3,5-Tri-O-benzoyl-D-ribofuranose, providing detailed information about its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, offering insights into both its configuration and conformational dynamics in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, researchers can confirm the stereochemistry of the ribofuranose ring and the placement of the benzoyl protecting groups.

The conformation of the furanose ring in ribose derivatives is a critical factor influencing their biological activity and reactivity. Studies on related β-D-ribofuranosides have shown that the furanose ring can adopt various conformations, often described by pseudorotation parameters. For instance, the presence of different substituents can lock the ring into specific puckered forms, such as E0-like or E4-like conformations. nih.gov The analysis of proton-proton (¹H-¹H) coupling constants is particularly informative for determining these conformational preferences. nih.gov

| Technique | Application | Key Findings |

| ¹H NMR | Configurational and Conformational Analysis | Determination of stereochemistry and ribofuranose ring puckering through analysis of chemical shifts and coupling constants. |

| ¹³C NMR | Structural Confirmation | Verification of the carbon skeleton and the presence of benzoyl groups. |

This table summarizes the application of NMR spectroscopy in the analysis of this compound and related compounds.

Mass spectrometry (MS) is a fundamental technique for confirming the molecular identity and assessing the purity of this compound. This method provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which directly corresponds to its molecular weight.

For this compound (C₂₆H₂₂O₈), the expected molecular weight is approximately 462.45 g/mol . chemimpex.comsigmaaldrich.com Mass spectrometry can verify this molecular weight with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. For instance, the loss of benzoyl groups (C₆H₅CO⁺, m/z 105) is a characteristic fragmentation pathway for this class of compounds. This technique is also highly sensitive to impurities, allowing for their detection even at low levels.

| Parameter | Value |

| Molecular Formula | C₂₆H₂₂O₈ |

| Molecular Weight | 462.45 g/mol |

| Common Fragment Ion (Benzoyl) | m/z 105 |

This table presents key mass spectrometry data for this compound.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the quantitative purity of this compound. chemimpex.com This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using a suitable stationary phase (e.g., a C18 column) and an optimized mobile phase, baseline separation of the desired product from starting materials, byproducts, and other impurities can be achieved.

The area under the peak corresponding to this compound in the chromatogram is directly proportional to its concentration, allowing for precise purity determination, often reported as a percentage (e.g., ≥ 98%). chemimpex.com Furthermore, HPLC is invaluable for determining the ratio of anomers (α and β) if the synthesis yields a mixture. The two anomers will typically have different retention times, enabling their separation and quantification.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used for monitoring the progress of reactions that synthesize or utilize this compound. nih.govrsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system.

By comparing the spots of the reaction mixture with those of the starting material and a reference standard of the product, a chemist can quickly assess the consumption of the reactant and the formation of the product. The relative positions of the spots (Rf values) provide a qualitative measure of the reaction's progress. This allows for the timely quenching of the reaction upon completion, preventing the formation of byproducts. TLC is also used to screen for optimal reaction conditions by running multiple small-scale reactions and analyzing them simultaneously. rsc.org

| Technique | Primary Application | Information Obtained |

| HPLC | Quantitative Purity Analysis | Percentage purity, Isomeric (α/β) ratio. |

| TLC | Reaction Monitoring | Qualitative assessment of reaction progress, identification of product formation. |

This table outlines the roles of HPLC and TLC in the analysis of this compound.

Computational Studies and Mechanistic Insights into 1,3,5 Tri O Benzoyl D Ribofuranose Reactions

Theoretical Investigations of Reaction Mechanisms and Stereoselectivity in Synthesis

Theoretical investigations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of glycosylation reactions involving protected ribofuranose derivatives. A central reaction in this context is the Vorbrüggen glycosylation, where a peracylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, reacts with a silylated nucleobase in the presence of a Lewis acid. drugfuture.comresearchgate.net

The stereoselectivity of these reactions is a key area of computational investigation. For ribofuranose donors possessing a benzoyl group at the C2 position, the formation of the β-nucleoside is typically favored. thieme-connect.com Theoretical studies support a mechanism involving neighboring group participation. The Lewis acid catalyst facilitates the departure of the anomeric leaving group, leading to the formation of a key intermediate, a cyclic benzoxonium (B1193998) ion. researchgate.net The subsequent attack by the nucleobase occurs from the sterically less hindered α-face, anti-periplanar to the plane of the cyclic intermediate, resulting in the exclusive or predominant formation of the desired β-anomer.

DFT calculations are employed to model the energies of the reactants, intermediates, transition states, and products along the reaction coordinate. By comparing the activation barriers for the formation of the α- and β-anomers, researchers can predict the kinetic product of the reaction. These calculations can rationalize experimentally observed stereoselectivities and predict how changes in the substrate, nucleobase, or catalyst will influence the outcome. researchgate.net

Table 1: Key Intermediates and Concepts in Theoretical Glycosylation Studies

| Concept/Intermediate | Description | Role in Stereoselectivity | Computational Method |

|---|---|---|---|

| Benzoxonium Ion | A cyclic cation formed by the participation of the C2-benzoyl group's carbonyl oxygen with the anomeric carbon. | Shields the β-face of the ribofuranose ring, directing the incoming nucleobase to attack from the α-face. | DFT Geometry Optimization & Transition State Search |

| Transition State (TS) | The highest energy point on the reaction pathway connecting the intermediate to the product. | The energy difference between the TS leading to the β-product (TS-β) and the α-product (TS-α) determines the kinetic selectivity. | DFT, QST2/QST3, Nudged Elastic Band (NEB) |

| Lewis Acid Complex | The initial complex formed between the Lewis acid catalyst (e.g., SnCl₄, TMSOTf) and the glycosyl donor. | Activates the anomeric center, facilitating the formation of the key cationic intermediate. | DFT Interaction Energy Calculations |

For instance, DFT studies on related glycosylation reactions have successfully explained observed regioselectivity by analyzing the stability of charged intermediates, which are stabilized by strong intramolecular hydrogen bonds. researchgate.net Similar approaches applied to 1,3,5-Tri-O-benzoyl-D-ribofuranose would involve modeling the reaction pathway to confirm the energetic favorability of the benzoxonium ion intermediate and the subsequent transition state leading to the β-product.

Molecular Dynamics and Docking Studies for Substrate-Reagent Interactions

While DFT is ideal for modeling the bond-breaking and bond-forming events of a reaction, Molecular Dynamics (MD) simulations and docking studies provide insight into the non-covalent interactions, conformational dynamics, and binding events that are crucial for both the reaction itself and the biological activity of its products.

MD simulations can model the conformational landscape of the this compound reactant. The furanose ring is known for its flexibility, capable of adopting various "envelope" and "twist" conformations. MD simulations can reveal the predominant conformations in solution and how the bulky benzoyl groups influence this equilibrium. This is critical because the reactant's ground-state conformation can influence its reactivity and the pathway to the transition state.

More commonly, MD simulations are applied to the nucleoside products derived from these reactions. For example, in a study on novel 2'-spiro ribonucleosides, MD simulations were used to determine the conformational preferences of the furanose ring in the final modified nucleoside. psu.edu The simulations showed that the newly synthesized ribo-configured nucleosides adopted a specific N-type (RNA-like) furanose conformation. psu.edu Such studies are vital for understanding how the stereochemistry set during the glycosylation reaction translates into a specific three-dimensional structure, which is a key determinant of biological function.

Molecular docking is another computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. While not directly studying the synthesis reaction, docking is a critical step in the rational design of nucleoside analogues. For instance, in the development of novel anticancer agents, newly synthesized compounds were computationally docked against STAT3, a protein target, to explore their mechanism of action. acs.org This allows researchers to prioritize which synthetic nucleosides, derived from precursors like this compound, are most likely to be effective drugs, guiding further development.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide fundamental information about the electronic structure of this compound, which governs its chemical reactivity. Methods like DFT are used to calculate properties that act as powerful reactivity predictors. rsc.orgrsc.org

Key Electronic Properties and Their Significance:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. In a glycosylation reaction, the nucleobase acts as the nucleophile (HOMO-driven) and the activated glycosyl donor acts as the electrophile (LUMO-driven). Calculations would show the LUMO of the activated this compound is localized on the anomeric carbon (C1), identifying it as the site of nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For the glycosyl donor, these maps would show a significant positive potential (electron-poor region) around the anomeric carbon, further confirming its electrophilic nature and susceptibility to attack by the electron-rich nucleobase.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information on charge distribution, revealing the partial atomic charges on each atom. NBO analysis would quantify the electrophilicity of the anomeric carbon and the nucleophilicity of the reacting nitrogen on the base, allowing for a quantitative assessment of the driving forces of the reaction.

Table 2: Application of Quantum Chemical Calculations to Predict Reactivity

| Calculated Property | Insight Provided for Glycosylation |

|---|---|

| LUMO Energy and Location | Identifies the anomeric carbon as the primary electrophilic site. A lower LUMO energy indicates higher reactivity. |

| Electrostatic Potential (ESP) | Visually confirms the electron-deficient nature of the anomeric center, guiding the approach of the nucleophile. |

| Partial Atomic Charges | Quantifies the magnitude of the positive charge on the anomeric carbon, providing a numerical measure of its reactivity. |

By calculating these properties, chemists can understand why the glycosylation reaction occurs selectively at the anomeric position and how modifications to the protecting groups or the sugar scaffold would alter the molecule's electronic structure and, consequently, its reactivity in the synthesis of complex nucleosides. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose |

| Tin(IV) chloride |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of 1,3,5-Tri-O-benzoyl-d-ribofuranose and its derivatives often involves multi-step processes that can be resource-intensive and generate significant waste. google.comwikipedia.org A primary area of future research will be the development of more sustainable and environmentally friendly synthetic routes. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild reaction conditions, thereby reducing energy consumption and the use of harsh reagents.

Furthermore, efforts are being directed towards minimizing the use of hazardous solvents and reagents. One patented method, for instance, highlights a preparation technology that reduces the cost of raw materials and the content of nitrogen-containing organic matter in wastewater by utilizing an inorganic weak base in the benzoylation step. google.com Another approach involves adding a cosolvent to the acetylation reaction system to prevent the solidification of glacial acetic acid, which improves the fluidity of the reaction and allows for smoother execution. google.com These innovations aim to create a more sustainable and industrially scalable production process. google.comgoogle.com

Exploration of Novel Derivatization and Functionalization Strategies

The versatility of this compound as a synthetic intermediate stems from the potential for selective modification of its structure. chemimpex.com Future research will undoubtedly focus on exploring novel derivatization and functionalization strategies to create a wider array of analogues with unique properties. This includes the stereospecific introduction of different functional groups at various positions on the ribofuranose ring.

A notable example is the detailed investigation into the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-sulfonate esters. researchgate.net This research has led to the development of methods for the stereospecific incorporation of fluorine, including radiofluorine, into the sugar moiety, which is a critical step in the synthesis of various therapeutic and diagnostic agents. researchgate.net The ability to selectively introduce atoms like fluorine opens up avenues for creating derivatives with altered biological activity, stability, and pharmacokinetic profiles.

Expanded Utility in Interdisciplinary Research (e.g., Materials Science, Nanotechnology)

While traditionally used in the synthesis of nucleosides for pharmaceutical applications, the unique structural features of this compound make it an attractive building block for materials science and nanotechnology. chemimpex.com The presence of multiple benzoyl groups provides a rigid and well-defined scaffold that can be further modified to create novel polymers, hydrogels, and other functional materials.

There is growing interest in exploring its potential in the development of new biomaterials. chemimpex.com For instance, its derivatives could be incorporated into polymer backbones to create biocompatible and biodegradable materials for applications in tissue engineering and drug delivery. The ability to control the stereochemistry of the ribofuranose unit allows for the precise design of three-dimensional structures, which is crucial for creating materials with specific recognition and binding properties. In the realm of nanotechnology, self-assembly of derivatized this compound could lead to the formation of well-ordered nanostructures with potential applications in electronics, sensing, and catalysis.

Integration with Automation and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new drug candidates and functional materials is driving the integration of automation and high-throughput synthesis platforms in chemical research. The synthesis of derivatives of this compound is well-suited for these technologies. Automated systems can perform multi-step reactions in parallel, allowing for the rapid generation of large libraries of compounds with systematic variations in their structures.

This approach, combined with high-throughput screening, can accelerate the identification of molecules with desired biological activities or material properties. For example, automated platforms can be programmed to carry out the methylation, benzoylation, and acetylation steps involved in the synthesis of related compounds like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, with precise control over reaction parameters. researchgate.net This not only increases the efficiency of the research process but also allows for a more systematic exploration of the chemical space around the this compound scaffold. The use of automated nucleic acid purification systems is an example of how automation is already being implemented in related workflows. mpbio.com

Q & A

Q. What are the common synthetic routes for 1,3,5-Tri-O-benzoyl-D-ribofuranose, and how are intermediates characterized?

The synthesis typically involves selective benzoylation of D-ribose derivatives. For example, benzoyl chloride is used to protect hydroxyl groups under controlled conditions (e.g., pyridine as a base). Key intermediates like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS 6974-32-9) are characterized using NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity . Solubility in chloroform or DMSO is often verified for reaction compatibility .

Q. How is the purity of this compound validated in carbohydrate chemistry?

Purity is assessed via HPLC (reverse-phase C18 columns) with UV detection at 254 nm. Thin-layer chromatography (TLC) using ethyl acetate/hexane systems (e.g., 1:3 v/v) monitors reaction progress. Melting point analysis (79–84°C for analogous tetraacetylated derivatives) provides additional validation .

Q. What are the primary applications of benzoylated ribofuranose derivatives in nucleotide synthesis?

These derivatives serve as protected intermediates in synthesizing nucleosides and oligonucleotides. For instance, the 2′-O-benzoyl group stabilizes glycosidic bonds during phosphoramidite-based solid-phase synthesis. Reactivity with nucleophilic bases (e.g., silylated thymine) is optimized under Vorbrüggen conditions .

Advanced Research Questions

Q. How can stereochemical control during glycosylation with this compound be achieved?

Stereoselectivity depends on the catalyst (e.g., TMSOTf) and solvent polarity. For β-anomer formation, dichloromethane with low dielectric constant favors SN2 mechanisms. Advanced studies use 2D NOESY NMR to confirm anomeric configuration and monitor steric effects from bulky benzoyl groups .

Q. What strategies resolve contradictions in reported solubility data for benzoylated ribofuranose derivatives?

Discrepancies arise from polymorphic forms or residual solvents. Methodological consistency is critical: use Karl Fischer titration for water content and DSC to identify crystalline vs. amorphous phases. For example, solubility in DMSO ranges from 50–100 mg/mL, but hygroscopic samples may require anhydrous handling .

Q. How do electronic effects of substituents influence the stability of this compound under acidic conditions?

Electron-withdrawing groups (e.g., para-nitrobenzoyl) increase susceptibility to hydrolysis vs. electron-donating groups (e.g., p-toluyl). Stability is quantified via accelerated degradation studies (pH 1–3, 40°C) monitored by LC-MS. Hammett constants (σ) correlate with hydrolysis rates, guiding protective group selection .

Q. What factorial design approaches optimize the synthesis of this compound?

A 2³ factorial design can evaluate temperature (20–60°C), benzoyl chloride equivalents (3–5 eq.), and reaction time (4–12 hrs). Response surface methodology (RSM) identifies optimal yields (>85%) while minimizing side products (e.g., over-benzoylation). ANOVA validates model significance (p < 0.05) .

Q. How is this compound utilized in synthesizing modified RNA analogs?

The compound enables 2′-O-modifications for siRNA stability. For example, 2′-O-benzoyl groups are introduced via phosphoramidite chemistry, followed by deprotection with ammonia/methanol. MALDI-TOF confirms molecular weight, and CD spectroscopy assesses helical conformation changes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.